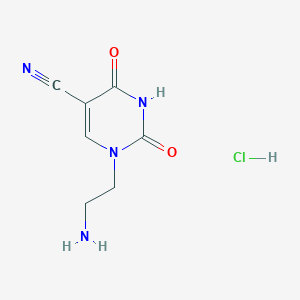
5-Cyano-6-methylpyridine-3-sulfonyl chloride
説明
5-Cyano-6-methylpyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1346534-17-5 . It has a molecular weight of 216.65 and its IUPAC name is 5-cyano-6-methylpyridine-3-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for 5-Cyano-6-methylpyridine-3-sulfonyl chloride is 1S/C7H5ClN2O2S/c1-5-6(3-9)2-7(4-10-5)13(8,11)12/h2,4H,1H3 .Physical And Chemical Properties Analysis
5-Cyano-6-methylpyridine-3-sulfonyl chloride is a powder . It should be stored at 4 degrees Celsius .科学的研究の応用
Synthesis Techniques and Chemical Reactions
- Dmitrieva et al. (2009) synthesized 3-Cyanopyridine-2-sulfonyl chlorides through oxidative chlorination. They noted that 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride tends to eliminate an SO2 molecule at the isolation stage, paving the way for subsequent chemical reactions with amines in aqueous media to obtain N-Substituted sulfonylamides (Dmitrieva, Dyadyuchenko, Strelkov, & Kaigorodova, 2009).
- Moosavi-Zare et al. (2013) utilized an ionic liquid, 1-sulfopyridinium chloride, as an efficient catalyst for the Knoevenagel–Michael reaction. This reaction pathway is crucial for synthesizing various complex organic compounds (Moosavi‐Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013).
- Zolfigol et al. (2010) demonstrated the use of 3-methyl-1-sulfonic acid imidazolium chloride in the synthesis of N-sulfonyl imines, highlighting its efficiency as a catalyst and solvent, operating at room temperature, which is indicative of its mild reactivity and potential for diverse applications (Zolfigol, Khazaei, Moosavi‐Zare, & Zare, 2010).
Catalysis and Chemical Transformations
- The compound's role as a catalyst in facilitating nucleophilic additions under specific conditions is underscored by Prokhorov et al. (2008), who observed that 5-aryl-6-cyano-2,2'-bipyridines, typically stable towards various nucleophiles, react readily in the presence of specific catalysts (Prokhorov, Slepukhin, & Kozhevnikov, 2008).
- Kornienko et al. (2014) investigated the reactivity of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides, which upon reaction and subsequent action of sodium hydride, led to the formation of new heterocyclic systems. This highlights the compound's role in enabling complex chemical transformations (Kornienko, Pil'o, Kozachenko, Prokopenko, Rusanov, & Brovarets, 2014).
Catalytic Regioselectivity and Reaction Optimization
- Saidi et al. (2011) demonstrated a selective catalytic meta sulfonation of 2-phenylpyridines, using sulfonyl chlorides in the presence of specific ruthenium complexes, offering insights into the regioselectivity of such reactions, which is crucial for precise chemical synthesis (Saidi, Marafie, Ledger, Liu, Mahon, Kociok‐Koehn, Whittlesey, & Frost, 2011).
- Silaichev et al. (2020) showcased the base-controlled reaction of cyanoacetamidines with sulfonyl azides, offering a route to nonaromatic 4-methylene-1,2,3-triazole-5-imines. The control over reaction pathways is significant for the synthesis of a wide array of organic compounds (Silaichev, Beryozkina, Novikov, Dehaen, & Bakulev, 2020).
Green Chemistry and Sustainable Practices
- Velpula et al. (2015) highlighted the use of 1-sulfopyridinium chloride as a green, efficient, and recyclable ionic liquid for the synthesis of complex molecules. This aligns with the principles of green chemistry, emphasizing minimal environmental impact and resource efficiency (Velpula, Banothu, Gali, Deshineni, & Bavantula, 2015).
Safety and Hazards
特性
IUPAC Name |
5-cyano-6-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c1-5-6(3-9)2-7(4-10-5)13(8,11)12/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTJWEAPYXTIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-6-methylpyridine-3-sulfonyl chloride | |
CAS RN |
1346534-17-5 | |
| Record name | 5-cyano-6-methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane](/img/structure/B1382719.png)




![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)

![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)
![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)



![Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B1382740.png)